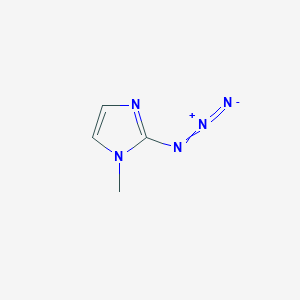

1H-Imidazole, 2-azido-1-methyl-

Description

Structural Classification within Heterocyclic Chemistry

1H-Imidazole, 2-azido-1-methyl- belongs to the class of heterocyclic compounds. Specifically, it is a derivative of imidazole (B134444), a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions (1 and 3). This core imidazole structure is a fundamental building block in numerous biologically important molecules.

The compound is characterized by two specific substitutions on the imidazole ring:

A methyl group (-CH₃) is attached to the nitrogen atom at the 1-position.

An azido (B1232118) group (-N₃) is attached to the carbon atom at the 2-position.

Its systematic IUPAC name is 2-azido-1-methyl-1H-imidazole. jst.go.jp The presence of the azido group makes it an organic azide (B81097), a class of compounds known for their unique reactivity, particularly in forming nitrenes or participating in cycloaddition reactions.

Academic Significance and Research Context

The academic significance of 1H-Imidazole, 2-azido-1-methyl- stems primarily from its use in photochemical studies to generate and observe a highly reactive, relatively long-lived electrophilic intermediate known as the 1-methyl-2-imidazolylnitrenium ion. acs.org The azido group serves as a clean photochemical precursor, which upon irradiation with UV light, can extrude nitrogen gas (N₂) to form a nitrene, which is then protonated to yield the nitrenium ion. acs.org

Research has focused on the fate of this nitrenium ion in aqueous solutions and its reactions with biological nucleophiles. acs.org These studies are important for understanding the fundamental mechanisms of how certain classes of compounds, such as 2-nitroimidazoles, might exert biological effects through the formation of such reactive electrophiles. acs.org The high reactivity and selectivity of the 1-methyl-2-imidazolylnitrenium ion make its precursor, 1H-Imidazole, 2-azido-1-methyl-, a valuable tool for probing these complex chemical and biological processes. acs.org

Detailed Research Findings: Photochemistry in Aqueous Solution

Seminal research published in the Journal of the American Chemical Society details the chemical transformations of 1H-Imidazole, 2-azido-1-methyl- upon irradiation in aqueous solutions. acs.orgacs.org The study revealed that the compound follows two distinct reaction pathways.

Upon irradiation with 254 nm light, the azide is proposed to form a singlet 1-methyl-2-imidazolylnitrene. acs.org This highly reactive intermediate is the branching point for the two observed reaction channels:

Ring Opening Pathway : This pathway is typical for azidoheterocycles and involves the cleavage of the imidazole ring. The ultimate, stable products observed from this pathway are glyoxal (B1671930) bis-hydrate, the methylammonium (B1206745) ion, and cyanamide. acs.org

Nitrenium Ion Pathway : In this pathway, the singlet nitrene is protonated to form the 1-methyl-2-imidazolylnitrenium ion. This cationic species was observed by flash photolysis and has a maximum absorbance (λmax) at 230–235 nm. acs.org A key finding was the remarkable lifetime of this nitrenium ion in water, which is 100 milliseconds. acs.org This cation is a potent electrophile and reacts readily with various nucleophiles present in the solution. acs.orgacs.org

Reaction with Water : The cation reacts with water to form the 2-amino-4,5-dihydro-4,5-dihydroxy-1-methylimidazolium ion. acs.org

Trapping by Nucleophiles : The study demonstrated that the nitrenium ion can be efficiently trapped by biologically relevant nucleophiles. In the presence of phosphate (B84403) buffer, a monophosphate ester adduct is formed. acs.org When glutathione (B108866) (GSH) is present, it reacts to form specific glutathione adducts, demonstrating a high selectivity for this thiol. acs.orgacs.org

The high reactivity of the 1-methyl-2-imidazolylnitrenium ion towards glutathione is particularly significant, as it suggests that such intermediates, if formed in a biological context, could effectively deplete intracellular levels of this crucial antioxidant. acs.org

Data Tables

Table 1: Physicochemical Properties of 1H-Imidazole, 2-azido-1-methyl-

| Property | Value |

| IUPAC Name | 2-azido-1-methyl-1H-imidazole jst.go.jp |

| Molecular Formula | C₄H₅N₅ |

| Molecular Weight | 123.12 g/mol |

| CAS Number | 61469-72-5 |

| InChI Key | IPLUVEPSJFDUEW-UHFFFAOYSA-N jst.go.jp |

| Canonical SMILES | CN1C=CN=C1N=[N+]=[N-] jst.go.jp |

Table 2: Identified Products from the Photolysis of 1H-Imidazole, 2-azido-1-methyl- in Aqueous Solution acs.orgacs.org

| Reaction Pathway | Product |

| Ring Opening | Glyoxal bis-hydrate |

| Methylammonium ion | |

| Cyanamide | |

| Nitrenium Ion + Water | 2-amino-4,5-dihydro-4,5-dihydroxy-1-methylimidazolium ion |

| Nitrenium Ion + Phosphate | Monophosphate ester of the dihydroxy-imidazole product |

| Nitrenium Ion + Glutathione | Glutathione adducts |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61469-72-5 |

|---|---|

Molecular Formula |

C4H5N5 |

Molecular Weight |

123.12 g/mol |

IUPAC Name |

2-azido-1-methylimidazole |

InChI |

InChI=1S/C4H5N5/c1-9-3-2-6-4(9)7-8-5/h2-3H,1H3 |

InChI Key |

IPLUVEPSJFDUEW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 1h Imidazole, 2 Azido 1 Methyl

Azido (B1232118) Transfer Procedures

Azido transfer reactions are a common and effective method for introducing an azide (B81097) group onto a molecule. For the synthesis of 1H-Imidazole, 2-azido-1-methyl-, this typically involves the reaction of an activated imidazole (B134444) derivative with an azide-donating reagent.

Heteroaryllithium and Tosyl Azide Fragmentation

One of the established methods for the synthesis of 2-azidoimidazoles involves the fragmentation of lithium triazene (B1217601) salts. vulcanchem.com This procedure starts with the lithiation of a suitable 1-methylimidazole (B24206) precursor at the 2-position to form a heteroaryllithium intermediate. Subsequent reaction with tosyl azide (p-toluenesulfonyl azide) leads to the formation of a lithium triazene salt, which then fragments to yield the desired 2-azido-1-methylimidazole. vulcanchem.com

While tosyl azide is an efficient diazo-transfer reagent for compounds with active methylene (B1212753) groups, its use presents potential hazards due to its instability. organic-chemistry.orgrsc.org Nevertheless, this method has been successfully employed for the synthesis of various diazo compounds. organic-chemistry.org

Optimization of Reaction Conditions and Reagents

The efficiency of azido transfer reactions can be highly dependent on the reaction conditions and the choice of reagents. Research has focused on optimizing these parameters to improve yields, reduce reaction times, and enhance safety.

For instance, the choice of base and solvent can significantly influence the outcome of the reaction. In some cases, copper salts have been used as catalysts to facilitate the diazo-transfer reaction. acs.org However, efficient copper-free diazo-transfer reactions have also been developed, which is advantageous as copper can be toxic and difficult to remove from the final product. acs.orgrsc.org

The development of more stable and safer azido-transfer reagents has been a significant area of advancement. Imidazole-1-sulfonyl azide hydrochloride and its hydrogen sulfate (B86663) salt have emerged as valuable alternatives to the more hazardous triflyl azide and tosyl azide. acs.orgacs.orgresearchgate.netnih.gov These reagents are often crystalline, shelf-stable, and can be prepared on a large scale from inexpensive starting materials. researchgate.net The hydrogen sulfate salt, in particular, exhibits greater stability and poses a lower detonation risk compared to the parent compound and its hydrochloride salt. acs.orgnih.gov

The optimization of reaction conditions often involves screening various solvents, bases, and catalyst systems. For example, in solid-phase synthesis, solvents like acetonitrile, DMF, and DMSO have been tested, with near-quantitative conversions achieved under specific conditions. acs.org

Table 1: Optimization of Diazo-Transfer Conditions on a Polystyrene-Type Resin acs.org

| Entry | Solvent | Base (equiv) | Catalyst (equiv) | Conversion (%) |

| 5 | CH₃CN | DIEA (9) | CuSO₄ (0.01) | ~95 |

| 10 | DMF | DIEA (9) | CuSO₄ (0.01) | ~95 |

| 13 | DMSO | DIEA (9) | CuSO₄ (0.01) | ~95 |

| 14 | DMSO | DIEA (9) | None | ~95 |

Data sourced from a study on the optimization of diazo-transfer reactions on solid supports. acs.org

Alternative Synthetic Routes

In addition to direct azido transfer to the imidazole ring, alternative strategies have been developed for the synthesis of azidoimidazoles, often starting from pre-functionalized imidazole precursors.

From Halogenated Imidazole Precursors

A common alternative approach involves the use of halogenated imidazole precursors, such as 2-chloroimidazoles. google.com The halogen atom at the 2-position of the imidazole ring can be displaced by an azide nucleophile, typically from sodium azide. This nucleophilic substitution reaction provides a direct route to 2-azidoimidazoles. For example, the reaction of 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride with sodium azide is a known method for preparing 2-azido-1,3-dimethylimidazolinium chloride. organic-chemistry.org

Utilizing Imidazolinium Salts as Azide Transfer Reagents

Imidazolinium salts themselves have been developed as efficient and safe diazo-transfer reagents. organic-chemistry.orgnih.govresearchgate.net For example, 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) is a stable, crystalline solid that demonstrates effective diazo-transfer ability to primary amines and 1,3-dicarbonyl compounds. organic-chemistry.orgresearchgate.net These reagents are advantageous because the byproducts are often highly soluble in water, simplifying the isolation of the desired azido product. organic-chemistry.org The development of these reagents has expanded the toolkit for synthesizing azides under mild and safe conditions. nih.govresearchgate.net

Regioselectivity in Azidoimidazole Synthesis

The regioselectivity of the azidation reaction is a critical consideration in the synthesis of substituted imidazoles. The position of the incoming azide group is influenced by the substitution pattern of the starting imidazole and the reaction conditions employed.

The synthesis of specifically substituted imidazoles, such as 1,4-disubstituted or 1,2,4-trisubstituted imidazoles, often requires carefully designed synthetic strategies to control the regiochemical outcome. rsc.orgresearchgate.net Recent advances have focused on developing methodologies that provide high regioselectivity in the formation of the imidazole ring itself, which can then be further functionalized. rsc.orgrsc.org For instance, a method for the regioselective synthesis of 1-alkyl-4-imidazolecarboxylates has been reported, proceeding in good yields. nih.gov While the direct azidation of 1-methylimidazole to form 1H-Imidazole, 2-azido-1-methyl- is a key transformation, the broader context of regiocontrolled imidazole synthesis provides valuable insights into directing group effects and reaction mechanisms that can be applied to azidation reactions.

Reactivity and Reaction Mechanisms of 1h Imidazole, 2 Azido 1 Methyl

Photochemical Transformations

Irradiation of 1H-Imidazole, 2-azido-1-methyl- in aqueous solutions initiates complex chemical changes, proceeding through two primary competitive reaction channels: one involving the cleavage and opening of the imidazole (B134444) ring, and another where the core imidazole structure is preserved. acs.orgacs.orgtsijournals.com The prevalence of each pathway is significantly dependent on the pH of the solution. acs.org

Upon photolysis, 1H-Imidazole, 2-azido-1-methyl- gives rise to distinct sets of products, indicative of the divergent reaction pathways.

A significant pathway in the photoreactivity of 1H-Imidazole, 2-azido-1-methyl- involves the opening of the imidazole ring, a characteristic reaction for azidoheterocycles. acs.orgacs.org This process is initiated by the photolytic generation of a transient species that undergoes ring cleavage. The primary products identified from this pathway are glyoxal (B1671930) bis-hydrate, the methylammonium (B1206745) ion, and cyanamide. acs.orgacs.orgtsijournals.com

The proposed mechanism suggests that the initial photoproduct is a glyoxal bis-imine, which subsequently hydrolyzes to yield the final observed products. acs.org In acidic conditions (pH 1–3.5), the ring-opening pathway accounts for approximately 65% of the product formation. acs.org

Table 1: Products of the Ring Opening Photoreactivity Pathway

| Product Name | Chemical Formula | Role/Formation |

| Glyoxal bis-hydrate | C2H6O4 | Formed from the hydrolysis of the initial ring-opened intermediate. acs.org |

| Methylammonium ion | CH6N+ | Released during the breakdown of the imidazole ring structure. acs.orgtsijournals.com |

| Cyanamide | CH2N2 | A stable end product of the ring-opening cascade. acs.orgtsijournals.com |

Concurrently, a second reaction pathway occurs where the five-membered imidazole ring remains intact. acs.orgacs.orgtsijournals.com This pathway becomes more dominant under neutral conditions. For instance, in phosphate (B84403) buffers at a pH range of 6.5–7.5, products retaining the ring structure constitute about 70% of the total yield. acs.org

The main product of this pathway is the 2-amino-4,5-dihydro-4,5-dihydroxy-1-methylimidazolium ion. acs.orgacs.orgtsijournals.com In the presence of other nucleophiles, such as phosphate ions from a buffer solution, corresponding adducts are formed, like the monophosphate ester of the dihydroxy product. acs.orgacs.orgtsijournals.com Similarly, when glutathione (B108866) (GSH) is present, it readily reacts to form glutathione adducts. acs.orgacs.org

Table 2: Products of the Imidazole Ring Retention Pathway

| Product Name | Formation Condition |

| 2-amino-4,5-dihydro-4,5-dihydroxy-1-methylimidazolium ion | Reaction with water. acs.orgacs.orgtsijournals.com |

| Monophosphate ester of 2-amino-4,5-dihydro-4,5-dihydroxy-1-methylimidazolium ion | Irradiation in phosphate buffer. acs.orgacs.orgtsijournals.com |

| Glutathione adducts | Presence of glutathione (GSH). acs.orgacs.org |

The divergent photochemical behavior of 1H-Imidazole, 2-azido-1-methyl- is governed by the formation of key reactive intermediates following the initial photolytic event.

The pathway that retains the imidazole ring is proposed to proceed through the formation of a highly electrophilic intermediate: the 1-methyl-2-imidazolylnitrenium ion. acs.orgacs.orgvulcanchem.com This cation is generated via the protonation of the initially formed singlet 1-methyl-2-imidazolylnitrene. acs.org

Flash photolysis experiments have identified a transient species with a maximum absorbance (λmax) at 230–235 nm, which is attributed to the 1-methyl-2-imidazolylnitrenium ion. acs.org This cation is relatively long-lived in water, with a lifetime of 100 milliseconds. acs.org Its decay is accelerated by the presence of nucleophiles. acs.org For example, it reacts very efficiently with the anionic form of glutathione (GS-), with a rate constant of 3 × 10^7 M-1 s-1. acs.orgacs.org The reaction with water leads to the formation of the 2-amino-4,5-dihydro-4,5-dihydroxy-1-methylimidazolium ion. acs.orgacs.org

The photochemical decomposition of azides is known to produce nitrenes, which are the nitrogen analogs of carbenes. wikipedia.org In the case of 1H-Imidazole, 2-azido-1-methyl-, irradiation leads to the expulsion of nitrogen gas and the formation of a singlet 1-methyl-2-imidazolylnitrene as a primary reactive intermediate. acs.org This singlet nitrene is a precursor to the 1-methyl-2-imidazolylnitrenium ion. In aqueous solution, the singlet nitrene can be protonated to form the nitrenium ion, which then dictates the subsequent reactions that retain the imidazole ring structure. acs.org

Mechanistic Investigations via Spectroscopic Techniques

Spectroscopic methods are crucial in elucidating the reaction mechanisms of 1H-Imidazole, 2-azido-1-methyl-. Infrared (IR) spectroscopy is particularly useful for identifying the azido (B1232118) group, which exhibits a strong, characteristic absorption band around 2120 cm⁻¹. vulcanchem.com

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the protons in the molecule. For 2-azido-1-methylimidazole, typical signals in CDCl₃ include a singlet for the methyl protons at approximately 3.35 ppm and two doublets for the imidazole ring protons at around 6.63 ppm and 6.78 ppm. vulcanchem.com Mass spectrometry (MS) confirms the molecular weight of the compound, with Electrospray Ionization (ESI-MS) showing a molecular ion peak [M+H]⁺ at m/z 124. vulcanchem.com

Flash photolysis studies of 2-azido-1-methylimidazole in aqueous solutions have revealed the formation of transient species. acs.org Irradiation leads to the formation of a singlet 1-methyl-2-imidazolylnitrene, which can be protonated to form the 1-methyl-2-imidazolylnitrenium ion. acs.org This cation is characterized by a maximum absorption (λmax) in the 230-235 nm range and its subsequent reactions with nucleophiles like water, phosphate, and glutathione have been monitored, providing kinetic data for these processes. acs.org

Cycloaddition Reactions

The azide (B81097) functionality in 1H-Imidazole, 2-azido-1-methyl- makes it an excellent participant in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocyclic rings. wikipedia.orglibretexts.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction for forming 1,4-disubstituted 1,2,3-triazoles. researchgate.netunits.itnih.gov This "click chemistry" reaction is widely used due to its reliability, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.netmdpi.com

In the presence of a copper(I) catalyst, 2-azido-1-methylimidazole reacts with terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazole adducts. researchgate.netnih.govnih.gov The copper(I) species, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, coordinates with the alkyne to form a copper acetylide intermediate. researchgate.netnih.govnih.gov This intermediate then reacts with the azide in a stepwise manner, leading to the formation of the stable triazole ring. nih.gov The reaction is highly exothermic and proceeds with a low activation barrier under catalytic conditions. researchgate.net

A variety of alkynes can be used in this reaction, leading to a diverse range of triazole products. nih.govorganic-chemistry.org The reaction is often carried out in solvents like a mixture of t-butanol and water. researchgate.net

Table 1: Examples of CuAAC Reactions

| Azide | Alkyne | Catalyst System | Product | Ref. |

| 2-azido-1-methylimidazole | Phenylacetylene | CuI | 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole | nih.gov |

| 2-azido-1-methylimidazole | (Trimethylsilyl)acetylene | Neat | 1-(1-methyl-1H-imidazol-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole | nih.gov |

| Aryl Azide | Terminal Alkyne | [CuBr(PPh₃)₃] | 1-Aryl-4-substituted-1H-1,2,3-triazole | organic-chemistry.org |

| 1-azido-4-(methanesulfonyl)benzene | Phenylacetylene | CuI | 1-(4-(methylsulfonyl)phenyl)-4-phenyl-1H-1,2,3-triazole | nih.gov |

This table is for illustrative purposes and specific reaction conditions may vary.

The CuAAC reaction is generally very effective with 2-azidoimidazoles. However, certain limitations and challenges exist. The presence of other functional groups on the imidazole ring or the alkyne partner can sometimes interfere with the reaction. For instance, the efficiency of CuAAC can be reduced in biological systems compared to organic solvents, sometimes necessitating the use of stabilizing ligands like tris(triazolyl)methyl amine (TBTA) to enhance the reaction rate. mdpi.com

Furthermore, the copper catalyst can have toxic effects in biological applications, which has led to the development of copper-free click chemistry alternatives. nih.gov Side reactions, such as the oxidation of sensitive amino acid residues in the presence of the Cu(I)/ascorbate system, can also be a concern in bioconjugation applications. nih.govnih.gov The choice of solvent and ligands is therefore critical to optimize the reaction and minimize unwanted side products. nih.govmdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity associated with copper catalysts, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes strained cycloalkynes, such as cyclooctynes, which react spontaneously with azides without the need for a metal catalyst. magtech.com.cn The driving force for this reaction is the release of ring strain in the cycloalkyne upon forming the triazole ring.

The reactivity in SPAAC is highly dependent on the structure of the cycloalkyne. nih.govmagtech.com.cn For example, dibenzocyclooctynes (DBCO) exhibit greater reactivity compared to bicyclononynes (BCN). researcher.life Fluorine substitution on the cyclooctyne (B158145) ring has been shown to dramatically increase the reaction rate. nih.govnih.gov SPAAC has become a powerful tool for bioconjugation in living systems due to its bioorthogonal nature, meaning it does not interfere with native biochemical processes. nih.gov

Table 2: Comparison of Cycloalkyne Reactivity in SPAAC

| Cycloalkyne | Relative Reactivity | Key Features | Ref. |

| Cyclooctyne (OCT) | Baseline | First generation, relatively slow rates. | nih.gov |

| Difluorinated Cyclooctyne (DIFO) | High | Electron-withdrawing fluorine groups increase rate. | nih.gov |

| Dibenzocyclooctyne (DBCO) | Very High | Fused aryl rings enhance strain and reactivity. | researcher.life |

| Bicyclononyne (BCN) | Moderate | Less reactive than DBCO. | researcher.life |

This table provides a general comparison; specific reaction rates depend on the azide and reaction conditions.

Dipolar Cycloaddition Reactions with Alkenes

In addition to alkynes, 2-azido-1-methylimidazole can undergo 1,3-dipolar cycloaddition reactions with alkenes to form triazoline rings. researchgate.netnih.gov These reactions are typically carried out under thermal conditions. The regioselectivity of the addition depends on the electronic nature of the alkene.

These cycloadditions provide a route to synthesize various nitrogen-containing heterocyclic compounds. rsc.orgacs.org The reaction of azomethine ylides, another type of 1,3-dipole, with alkenes is a well-established method for preparing pyrrolidine (B122466) derivatives. acs.orgnih.gov

Other Functional Group Transformations

The 2-azido-1-methyl-1H-imidazole moiety is a versatile functional group capable of undergoing various transformations, making it a valuable intermediate in organic synthesis. The reactivity is dominated by the azido group, which can act as a precursor to other nitrogen-containing functionalities.

Azide Transfer to Alcohols

Reactions with N-Heterocyclic Carbenes

N-Heterocyclic carbenes (NHCs) are a class of stable carbenes widely used as ligands in organometallic chemistry and as organocatalysts. Their reactions often involve nucleophilic attack on various electrophiles. A potential reaction between 1H-Imidazole, 2-azido-1-methyl- and an N-heterocyclic carbene could be envisioned, possibly involving the electrophilic terminal nitrogen of the azide group. However, a review of the current scientific literature does not yield specific examples or detailed studies of the reaction between 1H-Imidazole, 2-azido-1-methyl- and N-heterocyclic carbenes. The exploration of this specific reaction pathway remains an area for future research.

Reductions

The reduction of the azido group is a fundamental transformation that provides access to primary amines. 1H-Imidazole, 2-azido-1-methyl- can be effectively reduced to 2-amino-1-methyl-1H-imidazole through several established methods.

One of the most reliable and mild methods for this conversion is the Staudinger reduction . wikipedia.orgorganic-chemistry.org This reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), followed by hydrolysis of the resulting aza-ylide intermediate. wikipedia.orgnih.gov

The reaction mechanism proceeds in two main steps:

Nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide, which leads to the formation of a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of dinitrogen (N₂) to form an iminophosphorane (aza-ylide). wikipedia.orgalfa-chemistry.com

The iminophosphorane is subsequently hydrolyzed upon aqueous workup to yield the primary amine and a phosphine oxide, such as triphenylphosphine oxide. organic-chemistry.org The formation of the very stable P=O bond in the phosphine oxide is a major driving force for the reaction. alfa-chemistry.com

Other general methods for azide reduction, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, are also expected to be effective for the conversion of 2-azido-1-methyl-1H-imidazole to its corresponding amine, though specific literature examples for this substrate are less common than for the Staudinger reaction.

Table 1: General Scheme for the Staudinger Reduction of 1H-Imidazole, 2-azido-1-methyl-

| Reactant | Reagents | Intermediate | Product | Byproduct |

| 1H-Imidazole, 2-azido-1-methyl- | 1. PPh₃2. H₂O | 1-methyl-N-(triphenyl-λ⁵-phosphanylidene)-1H-imidazol-2-amine | 2-Amino-1-methyl-1H-imidazole | Triphenylphosphine oxide |

Theoretical and Computational Investigations

Electronic Structure Analysis of the Azido (B1232118) Group

The electronic structure of the azido group in aromatic and heteroaromatic compounds is a key determinant of their reactivity. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating these properties. For molecules analogous to 2-azido-1-methyl-1H-imidazole, DFT calculations, often using the B3LYP functional with a 6-31G* basis set, are employed to optimize the molecular geometry and to calculate the distribution of electron density.

Analysis methods such as Mulliken population analysis are used to determine the partial atomic charges, revealing the electronic influence of the azido group on the imidazole (B134444) ring. niscpr.res.inirjweb.com In related imidazole derivatives, it has been observed that nitrogen atoms within the heterocyclic ring typically exhibit negative charges, indicating their role as electron acceptors. irjweb.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity of a molecule. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO indicates the capacity to accept an electron. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a large energy gap suggests high stability and lower reactivity. irjweb.com For various imidazole-based compounds, HOMO-LUMO energy gaps have been calculated to understand their chemical behavior and potential for intermolecular charge transfer. irjweb.comnih.govscielo.brresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Imidazole Derivatives (Illustrative Data)

| Compound/Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Imidazole Derivative 1 (DFT/B3LYP/6-311+G(d,p)) | -6.2967 | -1.8096 | 4.4871 |

| Imidazole-Triazole 5a (DFT) | -0.206 | -0.034 | 0.172 |

| Imidazole-Triazole 5c (DFT) | -0.190 | -0.067 | 0.123 |

Note: The data in this table is illustrative and based on various imidazole derivatives, not specifically 1H-Imidazole, 2-azido-1-methyl-. The values are used to demonstrate the application of computational methods. irjweb.comscielo.br

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in modeling the intricate pathways of chemical reactions, providing insights into transient intermediates and transition states that are often difficult to observe experimentally.

Photochemical Reaction Mechanism Modeling

The photochemistry of 2-azido-1-methylimidazole in aqueous solutions has been shown to proceed through distinct reaction channels upon irradiation. One major pathway involves the formation of the 1-methyl-2-imidazolylnitrenium ion. irjweb.com This reactive intermediate is generated following the photo-induced extrusion of dinitrogen from the azide (B81097), likely proceeding through a singlet nitrene intermediate which is then protonated. irjweb.com

Flash photolysis experiments have identified a transient species with an absorption maximum around 230-235 nm. The decay of this transient is influenced by the pH of the solution and the presence of nucleophiles. For instance, the rate of decay is accelerated in the presence of buffers like phosphate (B84403), with the HPO₄²⁻ ion being the active species. irjweb.com

Computational modeling, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to investigate the photolysis mechanism in greater detail. nih.gov Such studies can elucidate the potential energy surfaces of the excited states, helping to understand the preference for certain reaction pathways, such as the formation of propanal versus acetone (B3395972) in the photolysis of propylene (B89431) oxide. nih.gov

Cycloaddition Transition State Analysis

Azides are well-known to undergo [3+2] cycloaddition reactions, a type of pericyclic reaction that is fundamental in the synthesis of five-membered heterocyclic rings like triazoles. nih.gov The reaction of 2-azido-1-methylimidazole with alkynes, for example, is expected to yield triazole-substituted imidazoles. nih.gov

Computational studies using DFT can be used to analyze the transition states of these cycloaddition reactions. lookchem.com These calculations provide the activation energies and geometries of the transition states, which are crucial for understanding the reaction kinetics and regioselectivity. lookchem.comnih.govacs.org For instance, in the cycloaddition of azido-1,3,5-triazines, DFT calculations at the M06-2X/6-311+G(d,p) level have been used to map the energy profile of the reaction, identifying the rate-determining step and the structure of the transition state. lookchem.com

Isomerism Studies (e.g., Azido-Tetrazole)

A significant aspect of the chemistry of 2-azido-heterocycles is the potential for valence isomerization between the azido form and a fused tetrazole ring. This azido-tetrazole equilibrium is a well-documented phenomenon in various heterocyclic systems, including pyrimidines and triazoles. nih.govnih.govacs.org

The position of this equilibrium is influenced by several factors, including the electronic nature of the heterocyclic ring, the presence of substituents, and the solvent. nih.gov Density functional theory has been used to study these isomerizations, revealing that the formation of an additional aromatic ring in the tetrazole isomer often leads to increased stability. nih.gov For azido-1,2,4-triazoles, it was found that the azido-tetrazole isomerization is energetically more favorable than 1H/2H tautomerism. nih.gov

Solvent Effects on Reactivity and Structure

The surrounding solvent medium can have a profound impact on the reactivity and structural preferences of molecules like 2-azido-1-methyl-1H-imidazole. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of a solvent on chemical processes. niscpr.res.in

These models have been used to investigate the influence of solvent polarity on the azido-tetrazole equilibrium. niscpr.res.in Studies on related 2-azidobenzothiazoles have shown that increasing the polarity of the solvent can maximize the relative stability of the tetrazole isomer. niscpr.res.in This is attributed to the larger dipole moment of the tetrazole form, which is better stabilized by polar solvents. niscpr.res.in In the context of cycloaddition reactions, the choice of solvent can even direct the reaction down completely different pathways. For example, the reaction of azido-1,3,5-triazines with active methylene (B1212753) compounds can lead to a [3+2] cycloaddition in aqueous solutions, while a diazo-transfer reaction is favored in aprotic solvents like DMSO. lookchem.com

Advanced Applications in Organic Chemistry and Chemical Biology

Building Block in Complex Molecule Synthesis

The imidazole (B134444) core is a prevalent structural motif in numerous biologically active molecules and functional materials. nih.gov The presence of a 2-azido group on the 1-methylimidazole (B24206) ring provides a strategic advantage, offering a latent amine or a reactive handle for cycloaddition reactions, thereby facilitating the synthesis of elaborate molecular structures.

The imidazole ring is a fundamental component of many pharmaceutical agents due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzymes. nih.govnih.gov Derivatives of imidazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.gov

The compound 1H-Imidazole, 2-azido-1-methyl- serves as a valuable synthetic intermediate in this context. The azido (B1232118) group is a versatile functional group that can be readily transformed into an amine via reduction, providing access to 2-amino-1-methyl-imidazole derivatives. More significantly, the azide (B81097) facilitates the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to link the imidazole core to other molecular fragments. nih.govresearchgate.net This highly efficient and specific reaction allows for the modular construction of complex drug candidates. For instance, this strategy can be employed to synthesize novel enzyme inhibitors, where the imidazole moiety might coordinate to a metal center in an active site, while the triazole linkage connects to other fragments that confer target specificity or improved pharmacokinetic properties. researchgate.net The synthesis of N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides, for example, has been shown to yield potent inhibitors of human cytochrome P450C24A1 (CYP24A1) hydroxylase. researchgate.net

The unique reactivity of the azido group makes 2-azido-1-methyl-1H-imidazole a useful precursor in materials science. It can be incorporated into polymeric structures to create advanced materials with tailored properties. For example, reactive imidazole intermediates have been used to synthesize functional cyclic carbonates, which can then undergo ring-opening polymerization to form polycarbonates. researchgate.net By using an azido-functionalized imidazole, polymers can be created that have "clickable" side chains. These side chains can be subsequently modified post-polymerization to attach other functional units, such as fluorophores, cross-linking agents, or bioactive molecules. This approach allows for the development of smart materials, functional coatings, and specialized resins.

Bioconjugation Strategies

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a critical technology for diagnostics, therapeutics, and fundamental biological research. technologynetworks.com The azide group of 2-azido-1-methyl-imidazole and related compounds is ideal for these applications due to its participation in bioorthogonal reactions, which proceed with high efficiency in biological environments without interfering with native biochemical processes.

The site-specific modification of biomolecules like RNA is essential for studying their structure and function. Incorporating an azide-bearing nucleotide into an RNA strand allows for its precise labeling with probes such as fluorophores. nih.gov The 2'-azido group has proven to be particularly effective for this purpose. nih.govresearchgate.net Once the azido-modified RNA is synthesized, it can be labeled via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a probe containing a terminal alkyne. nih.gov This method has been successfully used for the efficient fluorescent labeling of RNA. nih.gov

Crucially, the introduction of a 2'-azido group causes only a modest structural perturbation to the RNA duplex. Research has shown that the thermal stability of RNA double helices is only slightly decreased by the presence of this modification, ensuring that the biological function of the RNA is likely to be preserved. nih.gov

| RNA Hairpin Sequence | Modification | Melting Temperature (Tm) |

| 5′-GAAGGGCAACCUUCG | Unmodified | 72.5 ± 0.5 °C |

| 5′-GAAGGGCAACCUUCG | 2′-azido-2′-deoxyuridine | 71.7 ± 0.5 °C |

| 5′-GAAGGGCAACCUUCG | 2′-azido-2′-deoxyadenosine | 71.6 ± 0.5 °C |

Data sourced from temperature-dependent UV spectroscopy experiments conducted at 150 mM NaCl. nih.gov

The chemical synthesis of modified nucleosides is fundamental to strategies for labeling biomolecules and developing therapeutic oligonucleotides. nih.gov Azido-functionalized nucleosides, such as 2'-azido-2'-deoxyuridine and 2'-azido-2'-deoxyadenosine, are key building blocks for synthesizing modified RNA. nih.govresearchgate.net The synthesis of these building blocks has been optimized for use in automated solid-phase RNA synthesis. nih.gov For example, 2′-azido-2′-deoxyadenosine can be prepared from a commercially available precursor, with a key step involving the introduction of the azide using lithium azide (LiN₃) in dimethylformamide (DMF). nih.gov These phosphodiester or phosphoramidite building blocks are then incorporated into RNA strands at specific positions during automated synthesis. nih.govnih.gov This methodology provides access to site-specifically modified RNA that is ready for subsequent bioconjugation reactions or for use in applications like RNA interference. nih.govresearchgate.net

Precursors for Reactive Intermediates in Synthesis

Azido-imidazole derivatives serve as stable precursors for generating highly reactive intermediates that are valuable in organic synthesis. Specifically, salts derived from 2-azido-1-methyl-imidazole are effective diazo-transfer reagents.

2-Azido-1,3-dimethylimidazolinium salts, such as the chloride (ADMC) and hexafluorophosphate (B91526) (ADMP) salts, have been developed as safe and highly efficient reagents for the synthesis of 2-diazo-1,3-dicarbonyl compounds. organic-chemistry.orgrsc.org These reagents transfer a diazo group (=N₂) to 1,3-dicarbonyl compounds under mild conditions, affording the diazo products in high yields. organic-chemistry.org

The advantages of using these imidazole-based reagents over traditional ones like tosyl azide include their enhanced safety, stability, and the ease of product isolation, as the by-products are highly water-soluble. organic-chemistry.org The resulting 2-diazo-1,3-dicarbonyl compounds are themselves versatile reactive intermediates used in a variety of important chemical transformations, including cyclopropanation and C–H insertion reactions. organic-chemistry.org

| Substrate (1,3-Dicarbonyl Compound) | Diazo-Transfer Reagent | Yield of Diazo Product |

| Dibenzoylmethane | ADMC | 99% |

| Ethyl benzoylacetate | ADMC | 98% |

| Dimedone | ADMC | 99% |

| Ethyl acetoacetate | ADMP | 99% |

| Acetylacetone | ADMP | 94% |

Data from diazo-transfer reactions using 2-azido-1,3-dimethylimidazolinium salts. organic-chemistry.org

Nitrene Generation and Trapping

The photolysis of 1H-Imidazole, 2-azido-1-methyl- in aqueous solutions has been shown to be a viable method for the generation of the corresponding singlet 1-methyl-2-imidazolylnitrene. Irradiation of the azide leads to the extrusion of molecular nitrogen and the formation of this highly reactive intermediate.

One of the key reactions of the singlet nitrene in an aqueous acidic environment is its rapid protonation. This "trapping" of the nitrene by a proton leads to the formation of the 1-methyl-2-imidazolylnitrenium ion. Flash photolysis experiments have allowed for the direct observation of this transient species, which exhibits a maximum absorbance at approximately 230-235 nm. The formation of the nitrenium ion represents a significant pathway in the photochemistry of 2-azido-1-methyl-1H-imidazole, diverting the reactive nitrene from other potential intramolecular rearrangements or intermolecular reactions.

Carbenium Ion Chemistry

The 1-methyl-2-imidazolylnitrenium ion, formed via the protonation of the singlet nitrene, is a type of carbenium ion. The chemistry of this transient species is characterized by its decay kinetics in aqueous solutions. The rate of decay of the 1-methyl-2-imidazolylnitrenium ion is pH-dependent.

In addition to its reaction with water, the 1-methyl-2-imidazolylnitrenium ion can be trapped by other nucleophiles. For instance, its decay is accelerated in the presence of buffers, with the hydrogen phosphate (B84403) dianion (HPO₄²⁻) effectively quenching the nitrenium ion. This observation underscores the electrophilic nature of this carbenium ion and its susceptibility to nucleophilic attack.

Design of Novel Heteroaryl Systems

The azide functionality in 1H-Imidazole, 2-azido-1-methyl- serves as a valuable precursor for the construction of more complex heterocyclic scaffolds. This is particularly evident in its application in 1,3-dipolar cycloaddition reactions and the potential for intramolecular cyclizations to form fused ring systems.

Triazole-Azole Bisheteroaryls

The synthesis of 2-azido-N-methylimidazole has been successfully achieved through the azido transfer procedure involving the corresponding heteroaryllithium and tosyl azide. This method provides a reliable route to the target azide, which can then be utilized in the construction of triazole-azole bisheteroaryls.

Specifically, 2-azido-N-methylimidazole undergoes a 1,3-dipolar cycloaddition reaction with alkynes. For example, its reaction with (trimethylsilyl)acetylene proceeds in high yield to afford the corresponding 1-(1-methyl-1H-imidazol-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole. This cycloaddition provides a direct and efficient method for linking an imidazole ring to a triazole ring, generating a bisheteroaryl system. The reaction conditions and yields for this transformation are summarized in the table below.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| 2-azido-N-methylimidazole | (trimethylsilyl)acetylene | 1-(1-methyl-1H-imidazol-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole | High |

Fused Ring Systems Derived from Azidoimidazoles

While the direct intramolecular cyclization of 1H-Imidazole, 2-azido-1-methyl- to form a fused ring system has not been extensively documented, the broader class of azidoazoles demonstrates the potential for such transformations. Intramolecular azide-alkyne cycloaddition (IAAC) is a powerful strategy for the synthesis of fused 1,2,3-triazole containing scaffolds. This approach relies on having both an azide and an alkyne functionality within the same molecule, which can then undergo a cyclization reaction.

For instance, if an alkyne-containing substituent were introduced at a suitable position on the 1H-Imidazole, 2-azido-1-methyl- molecule, an intramolecular cyclization could be envisioned to form a fused imidazo[1,2-b] mdpi.comresearchgate.netresearchgate.nettriazole or a related system. The feasibility and outcome of such a reaction would depend on the length and nature of the linker connecting the azide and the alkyne, which influences the strain of the resulting fused ring system. The general concept of IAAC leading to fused triazoles is a well-established principle in heterocyclic chemistry and represents a promising avenue for the future application of 2-azido-1-methyl-1H-imidazole in the synthesis of novel fused heteroaryl systems.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Modes

While the azide (B81097) moiety is well-known for its participation in "click" chemistry, particularly the Huisgen 1,3-dipolar cycloaddition, the full spectrum of its reactivity, especially when influenced by the adjacent 1-methyl-imidazole ring, remains to be completely elucidated. Future research should venture beyond these conventional transformations to explore novel reactivity patterns.

One promising avenue lies in the photochemistry of 2-azido-1-methyl-1H-imidazole. Irradiation of this compound could lead to the formation of highly reactive nitrene intermediates. acs.org The subsequent reactions of this nitrene, such as C-H insertion, aziridination, and ring-expansion or contraction reactions, could provide synthetic routes to complex heterocyclic systems that are otherwise difficult to access. A detailed study of the photolytic decomposition of 2-azido-1-methyl-1H-imidazole under various conditions (e.g., different wavelengths, solvents, and in the presence of various trapping agents) could unveil a rich and synthetically useful chemistry.

Furthermore, theoretical and computational studies can play a pivotal role in predicting and understanding new reactivity modes. researchgate.net Density Functional Theory (DFT) calculations, for instance, could be employed to investigate the energy barriers of unconventional reaction pathways, such as concerted or stepwise cycloadditions with novel dipolarophiles, or the potential for the imidazole (B134444) ring itself to participate in rearrangements following azide activation. There is also the potential for the transformation of the aromatic 1H-imidazole to a non-aromatic 2H-imidazole, a phenomenon that warrants further investigation. researchgate.net

Development of Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for the synthesis of 1H-Imidazole, 2-azido-1-methyl- is crucial for its widespread adoption. Current laboratory-scale syntheses often rely on traditional methods that may involve harsh reagents and solvents. vulcanchem.com Future research should focus on greener alternatives.

One area of exploration is the use of deep eutectic solvents (DESs) as a reaction medium. mdpi.combeilstein-journals.org These solvents are often biodegradable, non-toxic, and can be derived from renewable resources. Investigating the synthesis of 2-azido-1-methyl-1H-imidazole in various DESs could lead to a more sustainable process with potential improvements in yield and purity.

Another promising approach is the development of biocatalytic or chemoenzymatic synthetic routes. nih.gov The use of enzymes to catalyze the formation of the imidazole ring or the introduction of the azide group could offer high selectivity under mild reaction conditions. The exploration of novel enzymes or the engineering of existing ones for this specific transformation is a fertile ground for future research.

Furthermore, the application of electrochemical methods for the synthesis of imidazole derivatives from precursors like vinyl azides has been demonstrated. acs.org Adapting these electrochemical strategies for the synthesis of 2-azido-1-methyl-1H-imidazole could provide a reagent- and waste-minimizing alternative to traditional chemical methods.

| Synthesis Approach | Potential Advantages | Key Research Focus |

| Deep Eutectic Solvents | Biodegradable, non-toxic, recyclable | Screening of various DES compositions, optimization of reaction conditions. |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Discovery and engineering of suitable enzymes. |

| Electrochemistry | Minimized reagent use, potential for automation | Development of specific electrode materials and reaction conditions. |

Integration with Emerging Chemical Technologies

The synergy between 1H-Imidazole, 2-azido-1-methyl- and emerging chemical technologies can unlock new possibilities in synthesis and material science. The integration of this compound with technologies like flow chemistry and machine learning is a particularly exciting prospect.

Flow chemistry offers several advantages for the synthesis and subsequent reactions of 2-azido-1-methyl-1H-imidazole, including enhanced safety when handling energetic intermediates like azides, precise control over reaction parameters, and ease of scalability. Future work could focus on developing continuous-flow processes for the production of this compound and for its use in multi-step syntheses, enabling the rapid and automated construction of complex molecules.

Machine learning algorithms are increasingly being used to predict chemical reactivity and optimize reaction conditions. acs.orgoup.comresearchgate.netcmu.edursc.org By training models on existing data for azide and imidazole chemistry, it may be possible to predict novel reactions and identify optimal conditions for the transformation of 2-azido-1-methyl-1H-imidazole. This predictive power can significantly accelerate the discovery of new applications for this versatile molecule.

Expansion of Applications in Interdisciplinary Fields

The unique properties of 1H-Imidazole, 2-azido-1-methyl- make it a strong candidate for applications that span across various scientific disciplines. Future research should aim to expand its use beyond traditional organic synthesis into fields like chemical biology, materials science, and medicinal chemistry.

In chemical biology , the azido (B1232118) group serves as a powerful tool for bioconjugation via click chemistry. nih.govnih.gov 1H-Imidazole, 2-azido-1-methyl- could be employed as a photoaffinity label to identify and study protein-ligand interactions. nih.govnih.gov Upon photoactivation, the azide group forms a reactive nitrene that can covalently bind to nearby biomolecules, allowing for the identification of binding partners. Its potential use in the development of activity-based probes for enzyme profiling is another exciting avenue. acs.org

In materials science , the imidazole moiety can act as a ligand for metal ions, opening up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs). nih.gov The incorporation of the energetic azide group could also lead to the development of new energetic materials with tailored properties. researchgate.netnih.govdntb.gov.uafrontiersin.orgmdpi.com Furthermore, the polymerization of imidazole-containing monomers can lead to functional polymers with interesting electronic and optical properties. researchgate.netnih.gov

In medicinal chemistry , the imidazole scaffold is a common feature in many pharmaceutical agents. rsc.orgmdpi.comnih.gov The introduction of the azido group provides a handle for the synthesis of diverse libraries of imidazole-containing compounds through click chemistry, which can then be screened for various biological activities. The development of novel antibacterial, antifungal, or anticancer agents based on the 1H-Imidazole, 2-azido-1-methyl- scaffold is a promising area for future drug discovery efforts.

| Field | Potential Application | Research Direction |

| Chemical Biology | Photoaffinity labeling, bioconjugation | Synthesis of photoactivatable probes, development of novel bioconjugation strategies. |

| Materials Science | Metal-organic frameworks, energetic materials, functional polymers | Design and synthesis of novel coordination polymers, investigation of energetic properties, exploration of polymerization reactions. |

| Medicinal Chemistry | Drug discovery | Synthesis of compound libraries via click chemistry, screening for biological activity. |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-azido-1-methyl-1H-imidazole?

Answer:

A copper-catalyzed Ullmann-type coupling is a robust approach. Dissolve halo-nitrobenzene derivatives in DMF with K₂CO₃ (1.2 eq.), CuI (0.1 eq.), and 1-methylimidazole (1.2 eq.) under argon. Stir at 120°C for 24 hours, followed by filtration, ethyl acetate washing, and column chromatography for purification . For azide introduction, consider diazotransfer reactions using NaN₃ and a triflyl azide donor under controlled pH to avoid side reactions. Monitor reaction progress via TLC or LC-MS.

Advanced: How can computational modeling elucidate the electronic effects of the azido group on the imidazole ring?

Answer:

Use density functional theory (DFT) with B3LYP/6-31G* to optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO). Compare charge distribution (Mulliken/NBO analysis) between 2-azido-1-methyl-imidazole and non-azido analogs to assess electron-withdrawing effects. Validate computational results with experimental UV-Vis spectroscopy (λmax shifts) and X-ray crystallography (bond length/angle comparisons) .

Basic: What spectroscopic techniques are essential for characterizing 2-azido-1-methyl-1H-imidazole?

Answer:

- NMR: <sup>1</sup>H NMR (DMSO-d6) identifies methyl (-CH3, δ ~3.5 ppm) and azide (-N3, δ ~5.2 ppm) protons. <sup>13</sup>C NMR confirms ring carbons (δ 120–140 ppm).

- IR: Azide stretch (~2100 cm<sup>-1</sup>) and imidazole ring vibrations (~1600 cm<sup>-1</sup>).

- HRMS: Confirm molecular weight (e.g., [M+H]<sup>+</sup> for C4H6N5 requires m/z 148.0623) .

Advanced: How can researchers mitigate stability challenges during synthesis due to the azide group?

Answer:

- Inert Atmosphere: Conduct reactions under argon/nitrogen to prevent moisture-induced decomposition .

- Temperature Control: Maintain temperatures <130°C to avoid exothermic decomposition. Use a thermocouple for real-time monitoring.

- Purification: Avoid rotary evaporation under high vacuum; instead, use low-temperature lyophilization. Store final compounds at -20°C in amber vials .

Advanced: How to resolve contradictions between computational predictions and experimental reactivity data?

Answer:

- Cross-Validation: Compare DFT-calculated reaction pathways (e.g., transition state energies) with kinetic studies (Arrhenius plots).

- Solvent Effects: Incorporate PCM (Polarizable Continuum Model) in simulations to account for solvent polarity discrepancies.

- Experimental Replicates: Perform triplicate syntheses and analyze via HPLC to quantify product ratios. Adjust computational parameters (e.g., basis sets) iteratively .

Basic: What crystallographic methods are suitable for determining the structure of 2-azido-1-methyl-1H-imidazole?

Answer:

Use SHELXL for small-molecule refinement. Collect high-resolution (<1.0 Å) X-ray diffraction data. Assign anisotropic displacement parameters for azide and methyl groups. Validate with Rint <5% and goodness-of-fit (GOF) ~1.0. For twinned crystals, employ SHELXD for structure solution .

Advanced: What strategies optimize regioselectivity in azide-functionalized imidazole derivatives?

Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc) at the N1 position to steer azide installation to C2.

- Metal Catalysis: Use Pd(OAc)2/Xantphos for C-H activation at specific positions.

- Kinetic Control: Monitor reaction progress via in situ IR to halt at the desired regioselective intermediate .

Basic: How to assess the biological activity of 2-azido-1-methyl-1H-imidazole derivatives?

Answer:

- Antimicrobial Assays: Perform MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli (CLSI guidelines).

- Click Chemistry: Conjugate azides with alkynes (CuAAC) for target-engagement studies in cellular models.

- Toxicity Screening: Use MTT assays on HEK293 cells to evaluate IC50 values .

Advanced: How to analyze photophysical properties of azido-imidazole compounds?

Answer:

- Fluorescence Quenching: Measure quantum yields (ΦF) before/after azide substitution.

- TD-DFT: Simulate excited-state transitions (e.g., S0→S1) and compare with experimental UV-Vis/fluorescence spectra.

- Solvatochromism: Test emission shifts in solvents of varying polarity to probe intramolecular charge transfer .

Advanced: What analytical workflows validate purity of azido-imidazole compounds for publication?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.